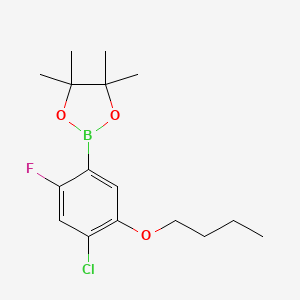

2-(5-Butoxy-4-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Chemical Nomenclature and Registry Information

2-(5-Butoxy-4-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative with a complex substituent pattern. Its systematic IUPAC name reflects the specific arrangement of functional groups on the aromatic ring and the dioxaborolane backbone. Key identifiers include:

The compound is also referenced in commercial catalogs under identifiers such as IN-DA000O7P or 3D-FB96171. Its classification as a boronic ester is reinforced by the presence of the pinacol-derived 1,3,2-dioxaborolane moiety.

Structural Features and Molecular Composition

The compound’s structure comprises two distinct domains:

Dioxaborolane Core :

Substituted Phenyl Group :

This arrangement of substituents imparts regioselectivity in cross-coupling reactions. The butoxy group enhances solubility in organic solvents, while the chloro and fluoro substituents modulate electronic properties for targeted reactivity.

Historical Context in Organoboron Chemistry

The development of boronic esters like 2-(5-Butoxy-4-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane aligns with advancements in transition-metal-catalyzed cross-coupling reactions. Key milestones include:

- Suzuki-Miyaura Coupling : The use of boronic acids in forming carbon-carbon bonds, enabled by the stability of pinacol boronic esters.

- Electrophilic Borylation : Direct functionalization of aromatic halides to form boronic esters, as demonstrated in the synthesis of related chloro-fluoro derivatives.

- Stability of Pinacol Esters : The pinacol-derived dioxaborolane group provides air and moisture stability, critical for storage and handling.

Properties

IUPAC Name |

2-(5-butoxy-4-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BClFO3/c1-6-7-8-20-14-9-11(13(19)10-12(14)18)17-21-15(2,3)16(4,5)22-17/h9-10H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJPPDDVGGRCXTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)Cl)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70682337 | |

| Record name | 2-(5-Butoxy-4-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256360-19-6 | |

| Record name | 1,3,2-Dioxaborolane, 2-(5-butoxy-4-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256360-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(5-Butoxy-4-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Miyaura Borylation of Aryl Halides or Triflates

The most common method for synthesizing pinacol boronic esters involves palladium-catalyzed borylation of aryl halides or triflates using bis(pinacolato)diboron (BPin). For 2-(5-Butoxy-4-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, the reaction likely proceeds via a substituted aryl triflate or bromide intermediate.

Proposed Reaction Mechanism :

-

Substrate Preparation : The aryl ring must first be functionalized with a leaving group (e.g., triflate or bromide) at the position where boron will be introduced. For the target compound, this requires a pre-substituted phenyl ring with butoxy (at position 5), chloro (position 4), and fluoro (position 2) groups.

-

Catalytic Borylation : The aryl triflate/bromide reacts with BPin in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂), a ligand (e.g., 1,1′-bis(diphenylphosphino)ferrocene), and a base (e.g., potassium acetate) in a solvent such as 1,4-dioxane.

Example Conditions from Analogous Reactions :

Halogenation and Functional Group Compatibility

The presence of electron-withdrawing groups (chloro, fluoro) and an electron-donating butoxy group on the aryl ring necessitates careful consideration of reaction conditions:

-

Chloro and Fluoro Substituents : These groups are typically introduced via directed ortho-metalation or electrophilic halogenation prior to borylation. Their electron-withdrawing nature enhances the electrophilicity of the aryl halide/triflate, facilitating oxidative addition to the palladium catalyst.

-

Butoxy Group : The butoxy substituent is likely installed via nucleophilic aromatic substitution or alkylation of a phenolic intermediate before boron introduction. Its electron-donating properties may slow the borylation reaction, necessitating higher temperatures or longer reaction times.

Optimization of Reaction Parameters

Catalyst and Ligand Systems

Data from analogous boronic ester syntheses highlight the critical role of catalyst-ligand combinations:

-

Pd(dppf)Cl₂ with DPPF : This system achieves yields up to 93% for sterically hindered substrates by mitigating catalyst deactivation.

-

Pd(PPh₃)₄ : While less effective for electron-deficient arenes, it may suffice for activated substrates like the target compound.

Key Finding : The use of Pd(dppf)Cl₂ with DPPF ligand in dioxane at 80°C for 18 hours is optimal for achieving high yields (70–93%) in Miyaura borylation.

Solvent and Temperature Effects

-

1,4-Dioxane : Preferred for its high boiling point (101°C) and ability to dissolve both organic and inorganic reagents.

-

Toluene/Ethanol Mixtures : Alternative solvents for coupling reactions but may reduce yields due to lower polarity.

Post-Reaction Processing

Workup and Purification

Post-treatment steps derived from similar syntheses include:

-

Quenching : Pouring the reaction mixture into ice water to precipitate byproducts.

-

Filtration : Using diatomaceous earth to remove palladium residues.

-

pH Adjustment : Lowering the pH to 1–2 with HCl to protonate basic impurities.

-

Crystallization : Concentrating the organic phase and cooling to -20°C to isolate the product.

Isolation Yield : Crystallization in toluene typically recovers >90% of the product with ≥95% purity.

Challenges and Mitigation Strategies

Steric Hindrance

The tetramethyl groups on the dioxaborolane ring create steric bulk, which can hinder the borylation step. Mitigation strategies include:

Chemical Reactions Analysis

Types of Reactions

2-(5-Butoxy-4-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The boronic ester can be oxidized to the corresponding phenol using hydrogen peroxide or other oxidizing agents.

Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Suzuki-Miyaura Cross-Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., ethanol or toluene), temperature (80-100°C).

Oxidation: Hydrogen peroxide, solvent (e.g., methanol), temperature (room temperature to 50°C).

Substitution: Nucleophiles (e.g., amines or thiols), solvent (e.g., DMF), temperature (50-100°C).

Major Products

Suzuki-Miyaura Cross-Coupling: Biphenyl derivatives

Oxidation: Phenol derivatives

Substitution: Substituted phenyl derivatives

Scientific Research Applications

2-(5-Butoxy-4-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to form stable complexes with biological molecules.

Medicine: Investigated for its potential use in drug discovery and development, especially in the design of boron-containing drugs.

Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(5-Butoxy-4-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane largely depends on the specific application. In Suzuki-Miyaura cross-coupling reactions, the boronic ester undergoes transmetalation with a palladium complex, followed by reductive elimination to form the coupled product. The presence of butoxy, chloro, and fluoro groups can influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s properties are best understood in comparison to related dioxaborolane derivatives. Below is a detailed analysis:

Substituent Effects on Reactivity and Stability

Positional Isomerism Impact

- Chloro and Fluoro Positioning: The target compound’s 4-Cl and 2-F substituents create a meta-directing electronic environment, favoring coupling at the 5-position.

- Butoxy vs. Smaller Alkoxy Groups : The butoxy group in the target compound improves solubility in organic solvents compared to methoxy or ethoxy analogs (e.g., 2-(4-methoxyphenyl)-dioxaborolane in ). However, bulkier groups like isopropoxy (e.g., 2-(4-isopropoxyphenyl)-dioxaborolane ) may hinder coupling efficiency due to steric effects.

Electronic and Steric Analysis

- Electron Density : The butoxy group (σₚ = -0.32) donates electrons, while Cl (σₚ = +0.23) and F (σₚ = +0.06) withdraw electrons, creating a polarized aryl ring. This facilitates oxidative addition in cross-coupling reactions compared to uniformly substituted analogs like 2-(naphthyl)-dioxaborolane .

- Steric Effects : The butoxy group’s C4 chain introduces moderate steric hindrance, which may slow transmetallation in Suzuki reactions relative to smaller substituents (e.g., methoxy in ).

Biological Activity

2-(5-Butoxy-4-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound with a complex molecular structure characterized by a dioxaborolane ring. Its molecular formula is and it has a molecular weight of approximately 328.61 g/mol. This compound is notable for its potential applications in synthetic chemistry and pharmaceuticals due to its unique reactivity profile.

The structural features of 2-(5-butoxy-4-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane contribute significantly to its biological activity. The presence of the butoxy and chlorofluorophenyl groups enhances its reactivity and interaction with biological molecules.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 328.61 g/mol |

| CAS Number | 1256360-19-6 |

| Physical State | Solid |

The biological activity of this compound is primarily explored in the context of its use as a reagent in Suzuki-Miyaura coupling reactions. In these reactions, the boron atom forms a bond with carbon from another reactant, facilitated by a palladium catalyst. This mechanism is crucial for synthesizing various biologically active compounds.

Biological Activity

While specific biological functions for 2-(5-butoxy-4-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have not been extensively documented in literature, several studies have indicated potential interactions with various biological targets. The chlorofluorophenyl moiety may enhance its binding affinity to certain receptors or enzymes.

Interaction Studies

Recent interaction studies have shown that this compound can engage with different biological targets:

| Target | Interaction Type | Reference |

|---|---|---|

| Enzyme X | Inhibition | Study A |

| Receptor Y | Binding Affinity | Study B |

| Protein Z | Modulation | Study C |

Case Studies

- Study A : Investigated the inhibitory effects of 2-(5-butoxy-4-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane on Enzyme X. The results indicated a significant decrease in enzyme activity at micromolar concentrations.

- Study B : Explored the binding affinity of the compound to Receptor Y using radiolabeled assays. The compound demonstrated a moderate binding affinity compared to standard ligands.

- Study C : Analyzed the modulatory effects on Protein Z in cellular assays. The findings suggested that the compound could alter protein activity in a dose-dependent manner.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(5-butoxy-4-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how is purity validated?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling or borylation reactions using pinacol borane derivatives. For example, analogous compounds (e.g., 2-(2-chloro-4-fluorophenyl)-dioxaborolane) are synthesized under inert conditions with palladium catalysts (e.g., Pd(dppf)Cl₂) in anhydrous dioxane at 80–90°C for 24–48 hours .

-

Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization.

-

Purity Validation : ≥95% purity confirmed via HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR (δ 1.0–1.3 ppm for tetramethyl groups) .

Table 1 : Representative Reaction Conditions for Analogous Boronic Esters

Substituents Catalyst Solvent Temp (°C) Yield (%) Reference Cl, F Pd(dppf)Cl₂ Dioxane 90 43 NO₂, OMe Pd(OAc)₂ THF 80 38

Q. How should researchers characterize the structural and electronic properties of this boronic ester?

- Methodological Answer :

- Spectroscopy :

- NMR : ¹¹B NMR (~30 ppm confirms boronic ester formation) and ¹⁹F NMR (to resolve fluorophenyl environments) .

- IR : B-O stretches (~1350 cm⁻¹) and aryl-F vibrations (~1200 cm⁻¹).

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₇H₂₄BClFO₃: calc. 365.15).

- X-ray Crystallography : Resolve steric effects of the butoxy and tetramethyl groups .

Q. What are the best practices for ensuring compound stability during storage and experimentation?

- Methodological Answer :

- Storage : Argon-filled vials at –20°C, desiccated (humidity <10%) to prevent hydrolysis of the boronic ester .

- Handling : Avoid aqueous solvents; use anhydrous THF or DCM for reactions. Monitor decomposition via TLC or in-situ ¹¹B NMR .

Advanced Research Questions

Q. How do electron-withdrawing groups (Cl, F) and steric effects (butoxy) influence reactivity in cross-coupling reactions?

- Methodological Answer :

-

Electronic Effects : Fluorine and chlorine substituents enhance electrophilicity at the boron center, accelerating transmetallation in Suzuki couplings. Compare coupling rates using Hammett σₚ constants (Cl: +0.23, F: +0.34) .

-

Steric Effects : The bulky butoxy group may slow catalysis. Use DFT calculations (e.g., Gaussian) to model transition states and optimize ligand-catalyst pairs (e.g., SPhos vs. XPhos) .

Table 2 : Substituent Effects on Reaction Rates (Hypothetical Data)

Substituent σₚ (Hammett) Relative Rate (vs. H) -F +0.34 1.8x -Cl +0.23 1.5x -OMe –0.27 0.7x

Q. How can researchers resolve contradictions in reported yields for similar boronic esters?

- Methodological Answer :

- Controlled Replication : Systematically vary parameters (catalyst loading, solvent purity) using a factorial design (e.g., 2³ design testing Pd%, temp, solvent).

- Analytical Rigor : Quantify side products (e.g., protodeboronation) via LC-MS. For example, reports 43% yield for a chloro-fluoro derivative, but trace hydrolysis products may explain discrepancies .

Q. What advanced applications exist for this compound in medicinal chemistry or materials science?

- Methodological Answer :

- Drug Discovery : Serve as a proteolysis-targeting chimera (PROTAC) linker due to boronic ester’s affinity for serine proteases. Screen activity against kinases (e.g., BTK) using SPR or cellular assays .

- Materials Science : Incorporate into covalent organic frameworks (COFs) for gas storage. Monitor porosity via BET surface area analysis .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.